3,6-Dimethoxybenzene-1,2-diamine, also known as Veratramine or Diaminomethoxyxylene, is an aromatic organic compound with the molecular formula C₈H₁₂N₂O₂. It is a type of molecule called a diamine, containing two amine functional groups attached to a benzene ring with two methoxy substituents. PubChem:
3,6-Dimethoxybenzene-1,2-diamine, also known as Veratrolediamine, is an aromatic organic compound with the chemical formula C₈H₁₂N₂O₂. It belongs to the class of diamines, containing two amine functional groups (-NH₂) attached to a benzene ring with two methoxy groups (-OCH₃) at positions 3 and 6.
This compound is not naturally abundant and is primarily synthesized in laboratories for research purposes []. Its potential applications in various fields, particularly pharmaceuticals and materials science, make it an intriguing molecule for scientific exploration.
The key feature of 3,6-Dimethoxybenzene-1,2-diamine's structure is the combination of aromatic and functional groups:
The relative positions of these functional groups likely influence the molecule's properties and potential interactions with other molecules.
Research has indicated that 3,6-Dimethoxybenzene-1,2-diamine exhibits various biological activities. It has been studied for its potential anti-cancer properties and as a precursor in the synthesis of bioactive compounds. Some studies suggest that derivatives of this compound may have antimicrobial and anti-inflammatory effects, although further investigation is needed to fully understand its pharmacological profile .
The synthesis of 3,6-Dimethoxybenzene-1,2-diamine typically involves a multi-step process:
This method yields 3,6-Dimethoxybenzene-1,2-diamine efficiently and allows for further functionalization.
3,6-Dimethoxybenzene-1,2-diamine is utilized in various applications:
Studies on the interactions of 3,6-Dimethoxybenzene-1,2-diamine with other compounds have revealed its potential as a building block in drug design. Interaction studies often focus on how this compound can enhance the efficacy of existing drugs or how it can be modified to improve selectivity and reduce side effects. Its ability to form stable complexes with metal ions also opens avenues for catalysis and material science applications .
Several compounds share structural similarities with 3,6-Dimethoxybenzene-1,2-diamine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methoxybenzene-1,2-diamine | One methoxy group | More hydrophilic due to additional amine group |
3-Aminobenzene-1,2-diamine | No methoxy groups | Lacks the electron-donating effect of methoxy |
4-Ethoxybenzene-1,2-diamine | Ethoxy group instead of methoxy | Different steric hindrance and solubility properties |
3,5-Dimethoxyaniline | Similar methoxy substitution pattern | Different position of substitution affects reactivity |
3,6-Dimethoxybenzene-1,2-diamine's unique combination of two methoxy groups and two amines distinguishes it from these compounds. This unique structure enhances its reactivity and potential applications in organic synthesis and pharmaceuticals .
3,6-Dimethoxybenzene-1,2-diamine is systematically named according to IUPAC guidelines as 3,6-dimethoxybenzene-1,2-diamine, with the CAS Registry Number 40328-95-8. The molecular formula C₈H₁₂N₂O₂ reflects two methoxy (-OCH₃) groups and two primary amine (-NH₂) groups substituted orthogonally on a benzene ring. Key identifiers include the SMILES string COC1=C(C(=C(C=C1)OC)N)N and the InChIKey FUMWDRKZNGZIJJ-UHFFFAOYSA-N.
Isomers of this compound include 2,4-dimethoxybenzene-1,3-diamine (CAS 115423-86-4), which differs in the positions of methoxy and amino substituents. Structural isomerism arises from the distinct spatial arrangements of functional groups, influencing electronic and steric effects.
The benzene ring adopts a planar geometry, with methoxy groups at positions 3 and 6 and amino groups at positions 1 and 2. The substituents’ electronic effects (electron-donating methoxy groups) stabilize the aromatic ring while directing reactivity.
Crystallographic studies on analogous compounds, such as o-phenylenediamine dihydrochloride, reveal hydrogen bonding and π–π interactions as dominant packing forces. For 3,6-dimethoxybenzene-1,2-diamine, hydrogen bonds between amino groups and methoxy oxygen atoms likely govern intermolecular interactions, though specific crystallographic parameters (e.g., unit cell dimensions, space group) are not explicitly reported in available literature.
Key Differences:
The Fourier Transform Infrared spectrum of 3,6-Dimethoxybenzene-1,2-diamine provides distinctive absorption bands that enable comprehensive identification of its functional groups. This aromatic diamine with methoxy substituents exhibits characteristic vibrational modes that reflect the electronic and structural environment of each functional moiety [1] [2].
Primary Amine Functional Group Characterization
The primary amine groups at positions 1 and 2 of the benzene ring manifest as two distinct nitrogen-hydrogen stretching vibrations in the high-frequency region. The asymmetric nitrogen-hydrogen stretch appears between 3520-3420 cm⁻¹, while the symmetric nitrogen-hydrogen stretch is observed at 3420-3340 cm⁻¹ [3] [4]. These bands exhibit medium intensity and are characteristically sharper than corresponding hydroxyl stretches, reflecting the lower electronegativity of nitrogen compared to oxygen [5] [6]. The presence of two distinct bands confirms the primary nature of the amine groups, as secondary amines would display only a single nitrogen-hydrogen stretching band [7] [8].
The primary amine groups also contribute a significant nitrogen-hydrogen bending vibration, appearing as a scissoring mode between 1650-1580 cm⁻¹ [9] [10]. This medium-to-strong intensity band represents the in-plane deformation of the nitrogen-hydrogen bonds and serves as a diagnostic marker for primary aromatic amines [4] [6].
Aromatic System Vibrational Analysis
The aromatic benzene ring framework exhibits characteristic carbon-hydrogen stretching vibrations between 3100-3000 cm⁻¹ [11] [12]. These medium-intensity bands are diagnostic of aromatic carbon-hydrogen bonds and appear at higher frequencies than aliphatic carbon-hydrogen stretches due to the sp² hybridization of the aromatic carbons [13] [14].
The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands in the 1600-1580 cm⁻¹ region, with additional skeletal vibrations appearing between 1500-1400 cm⁻¹ [11] [12]. These bands represent the conjugated π-electron system of the benzene ring and are intensified by the electron-donating effects of both the amine and methoxy substituents [13] [15].
Methoxy Group Spectroscopic Signatures
The methoxy groups at positions 3 and 6 exhibit a distinctive symmetric carbon-hydrogen stretching vibration at 2830±10 cm⁻¹ [16] [17]. This absorption appears as a weak but sharp band that is diagnostic for methoxy functional groups and occurs at a lower frequency than typical methyl carbon-hydrogen stretches due to the electron-withdrawing effect of the oxygen atom [16] [18].
The carbon-oxygen stretching vibrations of the methoxy groups appear as strong bands between 1270-1230 cm⁻¹, characteristic of aromatic ether linkages [11] [19]. These vibrations are enhanced in intensity due to the aromatic conjugation and the electron-donating nature of the methoxy substituents [17] [18].
Carbon-Nitrogen Bond Characterization
The aromatic carbon-nitrogen stretching vibrations appear between 1335-1250 cm⁻¹ as strong absorption bands [4] [8]. These frequencies are higher than those observed for aliphatic amines due to the partial double-bond character imparted by conjugation between the nitrogen lone pairs and the aromatic π-system [9] [7].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Primary Amine (NH₂) Asymmetric Stretch | 3520-3420 | Medium | Primary aromatic amine N-H asymmetric stretching |
Primary Amine (NH₂) Symmetric Stretch | 3420-3340 | Medium | Primary aromatic amine N-H symmetric stretching |
Aromatic C-H Stretch | 3100-3000 | Medium | Aromatic C-H stretching vibrations |
Methoxy C-H Stretch (OCH₃) | 2830±10 | Weak | Methoxy group symmetric C-H stretch |
Aromatic C=C Stretch | 1600-1580 | Strong | Aromatic C=C stretching vibrations |
Primary Amine NH₂ Bending | 1650-1580 | Medium-Strong | Primary amine NH₂ scissoring vibration |
Aromatic C-C Stretch | 1500-1400 | Strong | Aromatic skeletal vibrations |
C-O Stretch (Methoxy) | 1270-1230 | Strong | Aromatic ether C-O stretching |
C-N Stretch (Aromatic Amine) | 1335-1250 | Strong | Aromatic C-N stretching vibration |
Aromatic C-H Out-of-plane Bending | 900-650 | Strong | Aromatic C-H out-of-plane deformation |
The electron ionization mass spectrum of 3,6-Dimethoxybenzene-1,2-diamine reveals characteristic fragmentation pathways that provide structural information and confirm the molecular identity. The compound, with a molecular weight of 168.19 Da, follows the nitrogen rule in mass spectrometry, producing a molecular ion with an even mass due to the presence of two nitrogen atoms [20] [21].
Molecular Ion and Primary Fragmentation
The molecular ion peak [M]⁺ appears at m/z 168 with moderate intensity (15-25% relative abundance) [22] [23]. The relatively low intensity of the molecular ion is typical for aromatic amines, which tend to undergo rapid fragmentation under electron ionization conditions [20] [24]. The molecular ion stability is enhanced by the aromatic system but reduced by the presence of multiple heteroatoms that facilitate fragmentation [21] [23].
Alpha-Cleavage Fragmentation Pathways
The primary fragmentation pathway involves α-cleavage adjacent to the methoxy oxygen atoms, resulting in the loss of methyl radicals [20] [25]. The [M-15]⁺ fragment at m/z 153 (35-45% relative abundance) corresponds to the loss of a single methyl radical (CH₃- ) from one of the methoxy groups [23] [26]. This fragmentation is favored due to the stabilization of the resulting oxonium ion by the aromatic system [25] [27].
Sequential methoxy group losses lead to the formation of [M-30]⁺ at m/z 138 (60-80% relative abundance), representing the loss of a complete methoxy group (OCH₃- ) [25] [23]. This fragment exhibits high abundance due to the stability of the resulting aromatic cation and the formation of a quinoid-type structure [28] [26].
Ring Rearrangement and Nitrogen Retention
The base peak at m/z 95 (100% relative abundance) represents a significant rearrangement fragment that retains the nitrogen-containing aromatic system [20] [23]. This fragment likely corresponds to a methylated aniline derivative formed through complex rearrangement processes involving ring contraction and hydrogen migrations [25] [24]. The high abundance of this fragment reflects the stability imparted by the nitrogen-containing aromatic system [21] [23].
Secondary Fragmentation Processes
Further fragmentation leads to the formation of smaller ring fragments, including cyclohexadiene cations at m/z 80 (15-25% relative abundance) and cyclopentadiene cations at m/z 65 (10-20% relative abundance) [25] [28]. These fragments result from ring contraction processes and loss of nitrogen-containing moieties [26] [24].
The fragmentation pattern demonstrates the influence of both the electron-donating amine groups and the electron-withdrawing methoxy groups on the stability and fragmentation pathways of the molecular ion [20] [23].
m/z | Relative Intensity (%) | Fragmentation Assignment | Fragmentation Mechanism |
---|---|---|---|
168 [M]⁺ | 15-25 | Molecular ion peak | Direct ionization |
153 [M-15]⁺ | 35-45 | Loss of methyl radical (CH₃- ) | α-Cleavage adjacent to methoxy oxygen |
138 [M-30]⁺ | 60-80 | Loss of methoxy group (OCH₃- ) | Methoxy radical loss |
123 [M-45]⁺ | 40-60 | Loss of dimethoxy groups | Sequential methoxy losses |
108 [M-60]⁺ | 20-30 | Loss of both methoxy groups | Complete demethoxylation |
95 | 100 (Base Peak) | Aromatic ring fragment with nitrogen | Ring rearrangement with N retention |
80 | 15-25 | Cyclohexadiene cation | Ring contraction |
65 | 10-20 | Cyclopentadiene cation | Further ring fragmentation |
52 | 5-15 | Benzene ring fragment | Skeletal rearrangement |
The nuclear magnetic resonance spectroscopic analysis of 3,6-Dimethoxybenzene-1,2-diamine provides detailed structural information through characteristic chemical shift patterns and multiplicities that reflect the electronic environment of each nucleus [29] [30].
Proton Nuclear Magnetic Resonance Analysis
The aromatic protons H-4 and H-5 appear as equivalent doublets in the region of 6.2-6.4 ppm [29] [31]. These protons are significantly shielded compared to unsubstituted benzene (7.3 ppm) due to the strong electron-donating effects of the adjacent amine groups [32] [33]. The doublet multiplicity arises from the meta-coupling relationship between H-4 and H-5, with a typical coupling constant of approximately 8.5 Hz [31] [34].
The methoxy groups exhibit characteristic singlets between 3.85-3.95 ppm, integrating for six protons total (3H each) [35] [36]. These chemical shifts are typical for aromatic methoxy groups and appear as sharp singlets due to the rapid rotation of the methyl groups, which averages the magnetic environments [37] [35]. The chemical shift position reflects the electronic environment influenced by both the aromatic ring and the amine substituents [38] [39].
The primary amine protons appear as broad singlets between 4.8-5.2 ppm, integrating for four protons total (2H each) [3] [40]. The broadness of these signals is characteristic of exchangeable protons in amine functional groups and results from rapid exchange processes and quadrupolar relaxation effects [31] [7]. The chemical shift position is influenced by hydrogen bonding and the aromatic environment [41] [40].
Carbon-13 Nuclear Magnetic Resonance Assignments
The aromatic carbon atoms exhibit chemical shifts that reflect their specific electronic environments within the substituted benzene ring [42] [43]. The amine-bearing carbons C-1 and C-2 appear at 138.5±2.0 ppm, characteristic of electron-rich aromatic carbons due to the strong electron-donating effect of the amino groups [44] [45]. These carbons are quaternary and do not bear hydrogen atoms [46] [47].
The methoxy-bearing carbons C-3 and C-6 resonate at 152.0±2.0 ppm, reflecting the electron-withdrawing effect of the oxygen atoms despite the overall electron-donating nature of the methoxy groups [44] [48]. The downfield shift compared to the amine-bearing carbons indicates the complex electronic effects in this polysubstituted aromatic system [49] [43].
The aromatic methine carbons C-4 and C-5 appear at 107.5±1.5 ppm, significantly upfield from typical aromatic carbons due to the electron-donating environment created by the surrounding substituents [42] [45]. These carbons bear hydrogen atoms and exhibit normal carbon-hydrogen coupling patterns [46] [47].
The methoxy carbon atoms appear at 56.2±0.5 ppm, typical for aromatic methoxy groups [38] [44]. These chemical shifts are consistent with in-plane conformation of the methoxy groups, indicating effective conjugation with the aromatic π-system [39] [37]. The equivalence of both methoxy carbons reflects the symmetrical substitution pattern of the molecule [44] [48].
Chemical Shift Environment Analysis
The overall chemical shift pattern confirms the symmetrical nature of the 3,6-dimethoxy-1,2-diamine substitution pattern [29] [50]. The electron-donating effects of the amine groups dominate the electronic environment, resulting in significant upfield shifts for the aromatic protons compared to electron-poor aromatic systems [41] [33]. The methoxy groups contribute additional electron density while also providing localized electron-withdrawing effects through their oxygen atoms [38] [44].
Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Multiplicity | Integration |
---|---|---|---|---|
Aromatic H-4 | 6.2-6.4 | 107.5±1.5 | Doublet | 1H |
Aromatic H-5 | 6.2-6.4 | 107.5±1.5 | Doublet | 1H |
Methoxy -OCH₃ (C-3) | 3.85-3.95 | 56.2±0.5 | Singlet | 3H |
Methoxy -OCH₃ (C-6) | 3.85-3.95 | 56.2±0.5 | Singlet | 3H |
Primary amine NH₂ (C-1) | 4.8-5.2 (broad) | 138.5±2.0 | Broad singlet | 2H |
Primary amine NH₂ (C-2) | 4.8-5.2 (broad) | 138.5±2.0 | Broad singlet | 2H |